molecular formula C15H21N5O3S B1250227 Epetirimod esylate CAS No. 885483-02-3

Epetirimod esylate

Cat. No.: B1250227
CAS No.: 885483-02-3
M. Wt: 351.4 g/mol
InChI Key: CLPJOVGTNBZYQJ-UHFFFAOYSA-N
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Scientific Research Applications

EPETIRIMOD ESYLATE has been explored for various scientific research applications, including:

Chemical Reactions Analysis

EPETIRIMOD ESYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imidazoquinoline core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

EPETIRIMOD ESYLATE exerts its effects by acting as an agonist of Toll-like receptor 7. This activation leads to the stimulation of the immune response, particularly the production of cytokines and other immune mediators. The molecular targets and pathways involved include the Toll-like receptor signaling pathway, which plays a crucial role in the innate immune response .

Comparison with Similar Compounds

EPETIRIMOD ESYLATE is structurally related to other imidazoquinoline compounds, such as imiquimod. Compared to imiquimod, this compound has a different substitution pattern on the imidazoquinoline core, which may result in distinct pharmacological properties. Similar compounds include:

Properties

CAS No.

885483-02-3

Molecular Formula

C15H21N5O3S

Molecular Weight

351.4 g/mol

IUPAC Name

ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine

InChI

InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5)

InChI Key

CLPJOVGTNBZYQJ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Canonical SMILES

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epetirimod esylate
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